molecular formula C14H19N5O4S B12928392 Adenosine, N-(tetrahydro-3-thienyl)- CAS No. 403789-31-1

Adenosine, N-(tetrahydro-3-thienyl)-

Cat. No.: B12928392
CAS No.: 403789-31-1
M. Wt: 353.40 g/mol
InChI Key: HHCRBBSWADDJGK-HVMNINKTSA-N
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Description

Adenosine, N-(tetrahydro-3-thienyl)- is a useful research compound. Its molecular formula is C14H19N5O4S and its molecular weight is 353.40 g/mol. The purity is usually 95%.
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Biological Activity

Adenosine, N-(tetrahydro-3-thienyl)- is a compound of interest in pharmacology due to its interactions with adenosine receptors, which play crucial roles in various biological processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₁H₁₃N₅OS
  • Molecular Weight : 251.32 g/mol
  • IUPAC Name : N-(tetrahydro-3-thienyl)adenosine

Adenosine receptors (ARs) are G protein-coupled receptors that mediate the effects of adenosine in the body. The compound under discussion primarily interacts with the A3 adenosine receptor (A3AR) , which has been implicated in various physiological and pathological processes:

  • Anti-inflammatory Effects : Activation of A3AR has been shown to reduce inflammation, making it a potential target for treating inflammatory diseases such as rheumatoid arthritis .
  • Neuroprotection : Compounds that activate A3AR have demonstrated neuroprotective effects in models of neuropathic pain, suggesting their utility in pain management .
  • Cancer Therapy : A3AR agonists may inhibit angiogenesis, which is crucial for tumor growth and metastasis, presenting a promising avenue for cancer treatment .

Biological Activity Data

Activity TypeObservations/FindingsReferences
Anti-inflammatoryReduction in TNAP activity in osteogenic cells treated with A3AR agonists
NeuroprotectionSignificant efficacy in chronic neuropathic pain models
Cancer inhibitionSuppression of angiogenesis observed in vitro and in vivo

Case Studies and Research Findings

  • A3 Adenosine Receptor Modulation
    • A study highlighted the role of A3AR agonists in modulating inflammation. The administration of specific agonists resulted in decreased levels of pro-inflammatory cytokines and improved outcomes in animal models of arthritis .
  • Neuroprotective Effects
    • Research demonstrated that compounds activating A3AR significantly reduced neuronal damage in models of ischemia-reperfusion injury. The protective effects were attributed to enhanced adenosine signaling, which modulates excitotoxicity and inflammation .
  • Cancer Therapeutics
    • In a preclinical study, a thienyl derivative was tested for its ability to inhibit tumor growth. The results indicated that the compound not only inhibited angiogenesis but also induced apoptosis in cancer cells through A3AR activation .

Comparative Analysis

The biological activity of Adenosine, N-(tetrahydro-3-thienyl)- can be compared with other adenosine derivatives:

CompoundReceptor TargetMain Activity
AdenosineA1R, A2ACardioprotection
5'-N-ethylcarboxamidoadenosine (NECA)A2AVasodilation
N-(tetrahydro-3-thienyl)-adenosineA3RAnti-inflammatory, anti-cancer

Properties

CAS No.

403789-31-1

Molecular Formula

C14H19N5O4S

Molecular Weight

353.40 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(thiolan-3-ylamino)purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C14H19N5O4S/c20-3-8-10(21)11(22)14(23-8)19-6-17-9-12(15-5-16-13(9)19)18-7-1-2-24-4-7/h5-8,10-11,14,20-22H,1-4H2,(H,15,16,18)/t7?,8-,10-,11-,14-/m1/s1

InChI Key

HHCRBBSWADDJGK-HVMNINKTSA-N

Isomeric SMILES

C1CSCC1NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

Canonical SMILES

C1CSCC1NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O

Origin of Product

United States

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